3-Butylpyridin-4-amine
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Overview
Description
3-Butylpyridin-4-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, where the 4-position is substituted with an amino group and the 3-position with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-aminopyridine with butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Butylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-butyl-4-nitropyridine.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Butylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butylpyridin-4-amine depends on its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
4-Aminopyridine: Lacks the butyl group but shares the amino substitution at the 4-position.
3-Butylpyridine: Lacks the amino group but has the butyl substitution at the 3-position.
3-Butyl-4-nitropyridine: An oxidized derivative of 3-Butylpyridin-4-amine.
Uniqueness: this compound is unique due to the presence of both the butyl and amino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-butylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-2-3-4-8-7-11-6-5-9(8)10/h5-7H,2-4H2,1H3,(H2,10,11) |
InChI Key |
DHXLJVVKUIVJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CN=C1)N |
Origin of Product |
United States |
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